molecular formula C9H9BrN2O B13836066 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

Cat. No.: B13836066
M. Wt: 241.08 g/mol
InChI Key: SDHVLMUETRLUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a chemical compound with the molecular formula C9H9BrN2O It is characterized by the presence of a bromine atom, a hydroxypropan-2-yl group, and a picolinonitrile moiety

Preparation Methods

The synthesis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile typically involves the bromination of 4-(2-hydroxypropan-2-yl)picolinonitrile. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxypropan-2-yl group play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile can be compared with other similar compounds, such as:

    4-(2-Hydroxypropan-2-yl)picolinonitrile: Lacks the bromine atom, which may affect its reactivity and applications.

    3-Bromo-4-(2-methylpropan-2-yl)picolinonitrile:

The presence of the bromine atom and the hydroxypropan-2-yl group in this compound makes it unique and valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-4-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H9BrN2O/c1-9(2,13)6-3-4-12-7(5-11)8(6)10/h3-4,13H,1-2H3

InChI Key

SDHVLMUETRLUPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=NC=C1)C#N)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.